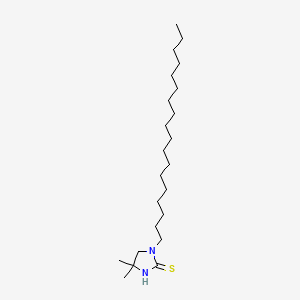
2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a branched carbon chain, making it a versatile molecule in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of a precursor compound using specific reagents and catalysts. For instance, the hydroxylation of a suitable butanoic acid derivative can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is typically conducted under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as higher specificity and environmentally friendly conditions. For example, certain strains of bacteria or fungi can be engineered to produce the compound through fermentation, followed by extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding alkanes or alkenes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, alkenes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, modulating metabolic processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-2-(2-hydroxyethyl)-butanoic acid
- 2-amino-5-[2-[[(3S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]butanoyl]oxymethyl]anilino]-5-oxopentanoic acid
Uniqueness
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is unique due to its specific arrangement of hydroxyl groups and the presence of a branched carbon chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
507-71-1 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O5/c1-4(8)7(12,5(9)10)6(2,3)11/h4,8,11-12H,1-3H3,(H,9,10) |
InChI Key |
CJGZGQRVLCMUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)(C(C)(C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


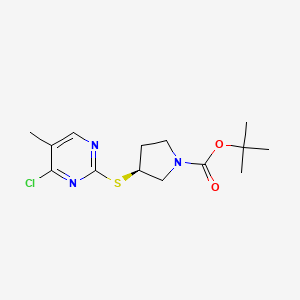

![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)
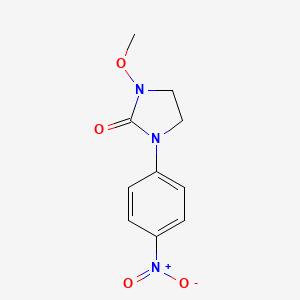
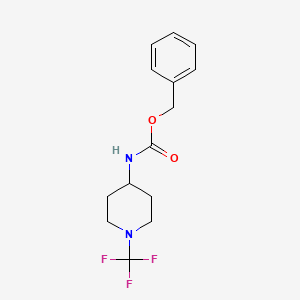
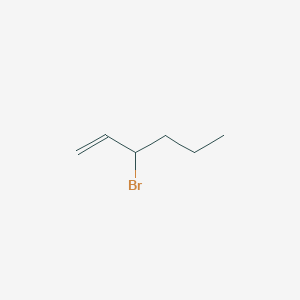
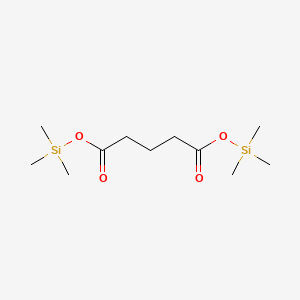


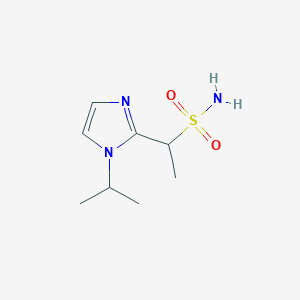
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
